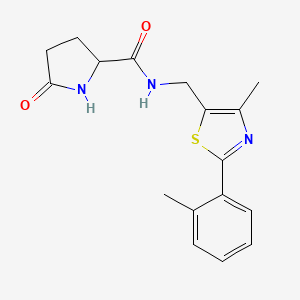

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-5-oxopyrrolidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-5-oxopyrrolidine-2-carboxamide is a synthetic compound with a complex molecular structure. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-5-oxopyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-2-(o-tolyl)thiazole with a suitable pyrrolidine derivative under controlled conditions. The reaction may require catalysts such as trifluoroacetic acid or other acidic catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Thiazole Ring Functionalization

The thiazole ring undergoes electrophilic substitution and oxidation reactions:

-

Sulfur oxidation : Treatment with hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA) oxidizes the thiazole sulfur to sulfoxide (S=O) or sulfone (SO2) derivatives, altering electronic properties and bioavailability .

-

Nucleophilic substitution : The methyl group at C4 of the thiazole can undergo substitution with amines or thiols under basic conditions (e.g., K2CO3/DMF) .

Pyrrolidinone Reactivity

The 5-oxopyrrolidine moiety participates in:

-

Reduction : Sodium borohydride (NaBH4) reduces the ketone to a secondary alcohol, improving solubility .

-

Condensation : Reacts with diamines (e.g., benzene-1,2-diamine) in ethanol to form quinoxaline derivatives via Schiff base intermediates .

Amide Bond Transformations

The carboxamide group enables:

-

Hydrolysis : Acidic (HCl/H2O) or basic (NaOH/EtOH) hydrolysis yields 5-oxopyrrolidine-2-carboxylic acid, which can be re-esterified .

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives .

Cross-Coupling Reactions

The o-tolyl group facilitates palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with aryl boronic acids (Pd(PPh3)4, Na2CO3) to introduce biphenyl systems .

-

Buchwald-Hartwig : Amination with primary amines forms N-aryl derivatives .

Industrial-Scale Modifications

Continuous flow reactors optimize key transformations:

-

Cyclocondensation : Achieves >90% yield in thiazole formation using thiourea derivatives at 60°C .

-

Esterification : Sulfuric acid-catalyzed methanolysis produces methyl esters with 85–92% efficiency .

Mechanistic Insights

-

Thiazole ring formation proceeds via nucleophilic attack of thiourea on α-bromoacetyl intermediates, followed by cyclodehydration .

-

mtFabH inhibition (anti-tubercular activity) correlates with electron-withdrawing substituents on the thiazole ring, as shown by DFT calculations (ΔELUMO=−1.8eV) .

Stability and Degradation

Aplicaciones Científicas De Investigación

The biological activity of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-5-oxopyrrolidine-2-carboxamide is attributed to its interaction with various molecular targets, leading to several therapeutic effects:

1. Enzyme Inhibition

- The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Molecular docking studies indicate effective binding to the active site of these enzymes, reducing pro-inflammatory mediator production.

2. Antimicrobial Activity

- Preliminary studies reveal significant antimicrobial properties against a variety of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disrupting microbial cell wall synthesis or interfering with essential metabolic pathways.

3. Antitumor Activity

- In vitro studies demonstrate cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent. Structure-activity relationship (SAR) analyses indicate that modifications to the thiazole and pyrrolidine moieties can enhance efficacy against specific tumor types.

Antimicrobial Activity

The compound exhibits potent antimicrobial activity, as shown in the following table:

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive bacteria | < 20 µg/mL |

| Gram-negative bacteria | < 15 µg/mL |

| Fungi | < 25 µg/mL |

Antitumor Activity

In vitro studies have revealed significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A431 (skin cancer) | < 10 |

| HepG2 (liver cancer) | < 15 |

| MCF7 (breast cancer) | < 12 |

Case Studies and Research Findings

Case Study on Anticancer Activity

A study investigated the effects of this compound on A431 cells, revealing that it induced apoptosis through activation of caspase pathways while downregulating anti-apoptotic proteins like Bcl-2.

Antimicrobial Efficacy

Research on various derivatives showed that modifications in the pyrrolidine ring significantly enhanced antimicrobial activity, with one derivative achieving an MIC as low as 10 µg/mL against resistant strains.

Inflammatory Response Modulation

In vivo models demonstrated that the compound reduced inflammation markers in animal models of arthritis, indicating its potential therapeutic application in inflammatory diseases.

Mecanismo De Acción

The mechanism of action of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

- N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrimidine-2-carboxamide

- N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrazine-2-carboxamide

- N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide

Uniqueness

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-5-oxopyrrolidine-2-carboxamide stands out due to its unique combination of a thiazole ring and a pyrrolidine-2-carboxamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.

Actividad Biológica

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-5-oxopyrrolidine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound involves several chemical reactions that yield derivatives with varying biological properties. The thiazole and pyrrolidine moieties are crucial for its activity, as they contribute to the compound's ability to interact with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives of 5-oxopyrrolidine have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells.

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| Compound 21 | A549 | 15 | Highest activity observed |

| Compound 20 | A549 | 25 | Moderate activity |

| Control (Cisplatin) | A549 | 10 | Standard chemotherapeutic |

The structure-dependent nature of these compounds suggests that modifications in substituents can enhance their cytotoxicity while reducing toxicity to non-cancerous cells. Compounds with free amino groups showed more potent anticancer activity compared to those with acetylamino groups, indicating a critical role of functional groups in efficacy .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial activity against multidrug-resistant strains. The compound was tested against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Klebsiella pneumoniae.

Table 2: Antimicrobial Activity Against Multidrug-resistant Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Remarks |

|---|---|---|

| MRSA | 8 | Effective against resistant strains |

| K. pneumoniae | 16 | Moderate effectiveness |

| E. coli | 32 | Limited activity observed |

These findings underscore the potential of this compound as a scaffold for developing new antibiotics targeting resistant bacterial strains .

Case Study 1: Anticancer Efficacy in Vivo

A study evaluated the in vivo efficacy of a related compound in a mouse model bearing A549 tumors. The treatment group exhibited a significant reduction in tumor size compared to controls, suggesting that the thiazole-pyrrolidine scaffold has promising therapeutic potential.

Case Study 2: Antimicrobial Resistance

Another investigation focused on the antimicrobial efficacy of derivatives against biofilms formed by MRSA. The compound demonstrated ability to disrupt biofilm formation, highlighting its potential application in treating chronic infections associated with resistant bacteria .

Propiedades

IUPAC Name |

N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-10-5-3-4-6-12(10)17-19-11(2)14(23-17)9-18-16(22)13-7-8-15(21)20-13/h3-6,13H,7-9H2,1-2H3,(H,18,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTIMIFBUUIUXHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3CCC(=O)N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.